Copper(I) sulfide
Description
Structure
2D Structure
Properties
IUPAC Name |
copper;copper(1+);sulfanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cu.H2S/h;;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKDYYAZGHBAPR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SH-].[Cu].[Cu+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu2HS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041804 | |
| Record name | Dicopper sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | Copper sulfide (Cu2S) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
21112-20-9, 22205-45-4 | |
| Record name | Chalcocite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021112209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cuprous sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022205454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper sulfide (Cu2S) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicopper sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicopper sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Table 1: Key Properties of Copper(I) Sulfide and Related Compounds
| Compound | Crystal Structure | Bandgap (eV) | Conductivity Type | Thermal Stability (°C) | Notable Applications |
|---|---|---|---|---|---|
| Cu₂S | Monoclinic/Hexagonal/Cubic | 1.2–1.8 | p-type semiconductor | Stable up to 104°C* | Photovoltaics, thermoelectrics |
| CuS (Covellite) | Hexagonal | 1.8–2.2 | Metallic (above RT) | Decomposes at 220°C | Catalysis, battery cathodes |
| CuO | Monoclinic | 1.2–1.5 | p-type semiconductor | Stable up to 1,200°C | Gas sensors, superconductors |
| Cu₂O | Cubic | 2.1–2.6 | p-type semiconductor | Oxidizes above 180°C | Photocatalysis, antifouling coatings |
| CuSe | Orthorhombic | 1.4–1.8 | n-type semiconductor | Stable up to 340°C | Solar cells, photodetectors |
*Phase transition to superionic state at 104°C .
- Cu₂S vs. CuS : Cu₂S has a lower sulfur content (Cu:S = 2:1) compared to CuS (1:1). While CuS (covellite) adopts a hexagonal structure with alternating Cu⁺ and S₂²⁻ layers, Cu₂S features variable copper vacancies enabling superionic conductivity at high temperatures . CuS exhibits metallic conductivity above room temperature (RT) due to delocalized electrons, whereas Cu₂S maintains semiconducting behavior .
- Cu₂S vs. CuO/Cu₂O : Cu₂S has a narrower bandgap than CuO or Cu₂O, enhancing light absorption in solar applications. Unlike CuO and Cu₂O, Cu₂S is resistant to oxidation, retaining stability in air up to 300°C .
Thermoelectric and Catalytic Performance
- Thermoelectric Efficiency : Cu₂S achieves a figure of merit (ZT) of ~1.7 at 700 K, outperforming CuS (ZT ≈ 0.3) and CuSe (ZT ≈ 0.8) due to its low lattice thermal conductivity and high carrier mobility .
- Catalytic Activity : CuS excels in photocatalytic hydrogen generation (e.g., 120 µmol/h/g under visible light), while Cu₂S is preferred in CO₂ reduction owing to its stable Cu⁺ sites .
Stability and Reactivity
Q & A
Q. What are the optimal synthesis conditions for obtaining phase-pure this compound (Cu₂S) in the lab?
Q. Which characterization techniques are critical for distinguishing this compound from copper(II) sulfide?
- Methodological Answer : Combine pXRD (to identify crystal phases) with XPS (to confirm Cu⁺ oxidation state) and UV-Vis-NIR spectroscopy (Cu₂S exhibits localized surface plasmon resonance (LSPR) in the NIR range, absent in CuS) .
Q. What are common impurities in lab-synthesized Cu₂S, and how can they be identified?
- Methodological Answer : Oxides (e.g., CuO) or sulfates may form due to moisture or oxygen exposure. Use FTIR to detect sulfate vibrations (~1100 cm⁻¹) and TGA to quantify oxide content via mass loss at 300–500°C .
Q. How does the thermodynamic stability of Cu₂S compare to other copper sulfides under varying temperatures?
- Methodological Answer : Perform differential scanning calorimetry (DSC) to analyze phase transitions. Cu₂S is stable below 435°C, while CuS decomposes at lower temperatures. Reference phase diagrams to correlate stability with sulfur partial pressure .
Advanced Research Questions
Q. How do carboxylate ligands influence phase determination in copper sulfide nanoparticle synthesis?
- Methodological Answer : Carboxylates (e.g., oleate) act as capping agents, stabilizing specific crystal facets. Use pXRD and TEM to correlate ligand chain length with preferential growth of cubic (Cu₂S) vs. hexagonal (CuS) phases. Kinetic studies reveal ligand-controlled nucleation rates .
Q. What mechanisms explain copper vacancy formation in Cu₂S under iodine or amine treatment?
- Methodological Answer : Iodine oxidizes Cu⁺ to Cu²⁺, extracting Cu atoms and creating vacancies. Monitor vacancy concentration via LSPR peak shifts in UV-Vis-NIR spectra. Oleylamine forms Cu-amine complexes, altering stoichiometry; validate using ICP-MS and EPR .
Q. Why do contradictory reports exist on Cu₂S conductivity, and how can reproducibility be improved?
Q. Can this compound nanoparticles be engineered for plasmonic applications in photovoltaics?
Q. How does sulfur redox activity in Cu₂S impact its role in electron-transfer processes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
